Trichodesmine
CAS No.: 548-90-3
Cat. No.: VC21323407
Molecular Formula: C18H27NO6
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 548-90-3 |
---|---|
Molecular Formula | C18H27NO6 |
Molecular Weight | 353.4 g/mol |
IUPAC Name | (1R,4R,5R,6R,16R)-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |
Standard InChI | InChI=1S/C18H27NO6/c1-10(2)13-15(20)25-12-6-8-19-7-5-11(14(12)19)9-24-16(21)18(4,23)17(13,3)22/h5,10,12-14,22-23H,6-9H2,1-4H3/t12-,13+,14-,17-,18+/m1/s1 |
Standard InChI Key | SOODLZHDDSGRKL-FOOXYVKASA-N |
Isomeric SMILES | CC(C)[C@H]1C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]([C@]1(C)O)(C)O |
Canonical SMILES | CC(C)C1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O |
Chemical Identity and Structural Characterization
Trichodesmine is a macrocyclic diester pyrrolizidine alkaloid with a complex molecular structure. The chemical identity and key structural characteristics of trichodesmine are well-documented through various chemical databases and analytical studies.
Basic Chemical Properties
Trichodesmine features a characteristic pyrrolizidine core with hydroxyl groups, methyl substituents, and an isopropyl moiety. Its fundamental chemical properties provide the foundation for understanding its behavior in biological systems.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₇NO₆ |
Molecular Weight | 353.4 g/mol |
CAS Registry Number | 548-90-3 |
Melting Point | 154-155 °C |
Physical State | Solid |
The compound possesses six oxygen atoms and one nitrogen atom within its structure, contributing to its polarity and reactivity in biological systems .
Structural Identifiers
For chemical database and research purposes, trichodesmine can be identified using several standardized chemical notations:
-
InChI: InChI=1S/C18H27NO6/c1-10(2)13-15(20)25-12-6-8-19-7-5-11(14(12)19)9-24-16(21)18(4,23)17(13,3)22/h5,10,12-14,22-23H,6-9H2,1-4H3/t12-,13+,14-,17-,18+/m1/s1
-
InChIKey: SOODLZHDDSGRKL-FOOXYVKASA-N
-
Canonical SMILES: O=C1OC2CCN3CC=C(COC(=O)C(O)(C)C(O)(C)C1C(C)C)C32
Synonyms and Alternative Nomenclature
Trichodesmine is known by several alternative names in scientific literature, reflecting its complex structure and the evolution of chemical nomenclature systems:
-
Trichodesmin
-
2H- Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-4,5-dimethyl-3-(1-methylethyl)-, (3R,4R,5R,13aR,13bR)-
-
(1R,4R,5S,6R,16R)-5,6-Dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione
-
Crotalanan-11,15-dione, 14,19-dihydro-12,13-dihydroxy-19-methyl-, (13α,14α)-
These alternative names provide important stereochemical information and reflect the compound's structural characteristics according to different chemical nomenclature systems.
Natural Sources and Distribution
Trichodesmine occurs naturally in specific plant species, where its concentration varies significantly among different plant tissues and developmental stages.
Plant Species Containing Trichodesmine
Trichodesmine has been identified in multiple plant genera, with particularly notable concentrations in:
Trichodesma Species
Trichodesma africanum L. (Boraginaceae), a desert plant native to regions of Africa and Asia, contains trichodesmine among other pyrrolizidine alkaloids. This plant has been studied for its toxicological properties and traditional medicinal uses .
Crotalaria Species
Crotalaria juncea L. (sunn hemp), a leguminous plant widely used as green manure and occasionally as animal feed in some regions, contains significant amounts of trichodesmine, particularly in its seeds. This plant is of particular interest due to its agricultural importance and the potential for trichodesmine contamination in livestock feed .
Concentration Variation Across Plant Tissues
Research on Crotalaria juncea L. has demonstrated that trichodesmine concentration varies dramatically across different plant parts, with important implications for toxicity risk assessment:
Plant Tissue | Trichodesmine Concentration |
---|---|
Seeds | >1000 mg/kg |
Mature pods (>15 mm) | >10 mg/kg |
Buds, flowers, immature pods | <1.0 mg/kg |
Leaves and stems | Trace amounts |
This significant variation in concentration has important implications for the safe utilization of plants containing trichodesmine, particularly for agricultural and livestock applications .
Biosynthesis of Trichodesmine
As a pyrrolizidine alkaloid, trichodesmine's biosynthesis follows pathways typical for this class of compounds, involving specific precursors and enzymatic transformations.
Precursors and Biosynthetic Pathway
The biosynthesis of pyrrolizidine alkaloids, including trichodesmine, has been elucidated through isotopic labeling studies and involves several key precursors:
-
Putrescine serves as a critical precursor in forming the necine base (pyrrolizidine core)
-
Isoleucine has been demonstrated to be specifically incorporated into the necic acid portions of several pyrrolizidine alkaloids
Research has shown that two molecules of putrescine combine in the biosynthesis of retronecine, the necine base component of many pyrrolizidine alkaloids, including those structurally related to trichodesmine .
Intermediate Compounds
Studies using 13C-labeled precursors have provided evidence for a symmetrical C4-N-C4 intermediate in pyrrolizidine alkaloid biosynthesis. This intermediate is likely N-(4-aminobutyl)-1,4-diaminobutane, also known as homospermidine, which has been identified in various plants that produce pyrrolizidine alkaloids .
The biosynthetic pathway involves several transformations:
-
Formation of homospermidine from putrescine precursors
-
Cyclization to form the pyrrolizidine nucleus
-
Oxidation and hydroxylation steps
-
Esterification with necic acids to form the complete macrocyclic structure
These biosynthetic insights provide valuable information for understanding the natural production of trichodesmine and related compounds in plant systems .
Toxicological Properties and Biological Effects
Trichodesmine, like other pyrrolizidine alkaloids, exhibits significant toxicological properties that impact both animal and human health.
Agricultural and Human Health Implications
The presence of trichodesmine in plants used for agricultural purposes raises significant concerns:
-
In Crotalaria juncea L. (sunn hemp), the high concentration of trichodesmine in seeds (>1000 mg/kg) presents potential toxicity risks if used as animal feed
-
Pyrrolizidine alkaloids have negative effects on both livestock and human health
-
The concentration variation across plant tissues and developmental stages provides critical information for risk mitigation strategies
Understanding these toxicological properties is essential for developing safe agricultural practices and preventing potential contamination of the food chain.
Analytical Detection and Quantification
Accurate detection and quantification of trichodesmine is essential for research, toxicological studies, and food safety monitoring.
Analytical Methods
Various analytical techniques have been employed for the detection and quantification of trichodesmine in plant materials and biological samples:
-
Thin-layer chromatography (TLC) has been used for preliminary identification
-
High-performance liquid chromatography (HPLC) likely serves as the primary quantitative method for determining trichodesmine concentrations in plant tissues
These analytical approaches enable precise monitoring of trichodesmine levels in various matrices, supporting both research and safety applications.
Sample Preparation Considerations
The analysis of trichodesmine requires careful consideration of sample preparation techniques. The significant variation in concentration across different plant tissues necessitates appropriate sampling strategies to obtain representative results.
For plants like Crotalaria juncea L., where concentration varies by plant part and developmental stage, the timing of sampling and specific tissues analyzed can dramatically impact analytical results and subsequent risk assessments .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume